REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH2:10])=[N:4][C:5](Cl)=[N:6][C:7]=1Cl.[CH3:11][O-:12].[Na+].[CH3:14][OH:15]>>[NH2:10][C:3]1[C:2]([CH3:1])=[C:7]([O:12][CH3:11])[N:6]=[C:5]([O:15][CH3:14])[N:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=NC(=NC1Cl)Cl)N
|
Name
|
sodium methylate
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to react at 120° C. for 20 hours in an autoclave
|
Duration
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20 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the grey reaction mixture is concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The residue is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from carbon tetrachloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying 6.1 g of 4-amino-5-methyl-2,6-dimethoxypyrimidine as white crystals, which
|
Type
|
CUSTOM
|
Details
|
melt at 60° C.
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=NC(=C1C)OC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |